2-tert-Butyl-4-(triphenylmethyl)phenol
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Overview
Description
2-tert-Butyl-4-(triphenylmethyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group and a triphenylmethyl group attached to a phenol ring
Preparation Methods
The synthesis of 2-tert-Butyl-4-(triphenylmethyl)phenol typically involves the alkylation of phenol with tert-butyl and triphenylmethyl groups. One common method is the acid-catalyzed alkylation of phenol with isobutene to introduce the tert-butyl group . The triphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using triphenylmethyl chloride and a Lewis acid catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
2-tert-Butyl-4-(triphenylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens) are commonly used in these reactions
Major Products: The major products formed depend on the specific reaction conditions and reagents used. .
Scientific Research Applications
2-tert-Butyl-4-(triphenylmethyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-tert-Butyl-4-(triphenylmethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity . The bulky tert-butyl and triphenylmethyl groups may also influence the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
2-tert-Butyl-4-(triphenylmethyl)phenol can be compared with other similar compounds, such as:
2-tert-Butyl-4-methylphenol: This compound has a similar tert-butyl group but lacks the triphenylmethyl group, making it less bulky and potentially less specific in its interactions.
2,6-Di-tert-butyl-4-methylphenol:
2,4,6-Tri-tert-butylphenol: This compound has three tert-butyl groups, making it highly sterically hindered and less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of steric bulk and phenolic functionality, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
60043-12-1 |
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Molecular Formula |
C29H28O |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-tert-butyl-4-tritylphenol |
InChI |
InChI=1S/C29H28O/c1-28(2,3)26-21-25(19-20-27(26)30)29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-21,30H,1-3H3 |
InChI Key |
UYZPWQUQEPASMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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